molecular formula C23H19ClN2O4 B239913 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide

Cat. No. B239913
M. Wt: 422.9 g/mol
InChI Key: RACKGBMDHNDFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of biochemical and physiological studies. In

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the study of protein-protein interactions, as this compound has been shown to inhibit the binding of certain proteins to their targets. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of certain biological molecules.

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide involves the inhibition of protein-protein interactions. Specifically, this compound has been shown to bind to a particular pocket on the surface of certain proteins, preventing them from binding to their intended targets. This mechanism of action has potential applications in the study of a variety of biological processes, including signal transduction and gene regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide are still being studied. However, it has been shown that this compound can inhibit the growth of certain cancer cell lines, indicating potential applications in cancer research. Additionally, this compound has been shown to have anti-inflammatory effects, suggesting potential applications in the study of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide in lab experiments is its unique chemical structure, which allows for the inhibition of protein-protein interactions. Additionally, this compound has potential applications in a variety of research fields, including cancer research and the study of inflammatory diseases. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for further research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide. One area of interest is in the development of more potent inhibitors of protein-protein interactions, which could have potential applications in a variety of biological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of cancer and inflammatory diseases. Finally, the development of new methods for the synthesis of this compound could allow for more efficient and cost-effective production, making it more accessible for use in scientific research.

Synthesis Methods

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide involves several steps. One common method involves the reaction of 5-chloro-2-aminobenzoxazole with 3-methyl-2-nitrobenzoic acid, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 3,4-dimethoxybenzoyl chloride to yield the final product.

properties

Product Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide

Molecular Formula

C23H19ClN2O4

Molecular Weight

422.9 g/mol

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C23H19ClN2O4/c1-13-16(23-26-18-12-15(24)8-10-19(18)30-23)5-4-6-17(13)25-22(27)14-7-9-20(28-2)21(11-14)29-3/h4-12H,1-3H3,(H,25,27)

InChI Key

RACKGBMDHNDFHT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC)C3=NC4=C(O3)C=CC(=C4)Cl

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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